molecular formula C29H25N5O6 B2670057 (Z)-4-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methylene)-2-(4-ethoxy-2-nitrophenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 326918-31-4

(Z)-4-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methylene)-2-(4-ethoxy-2-nitrophenyl)isoquinoline-1,3(2H,4H)-dione

Número de catálogo: B2670057
Número CAS: 326918-31-4
Peso molecular: 539.548
Clave InChI: DMHMNHQMTOWPCI-QJOMJCCJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(Z)-4-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methylene)-2-(4-ethoxy-2-nitrophenyl)isoquinoline-1,3(2H,4H)-dione is a potent and selective small molecule inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcription, as it phosphorylates the C-terminal domain of RNA polymerase II, facilitating the elongation phase of gene transcription. By inhibiting CDK9, this compound rapidly depletes short-lived oncoproteins like Mcl-1 and Myc, which are crucial for the survival and proliferation of many cancer cells. This mechanism makes it a promising candidate for investigating cancer therapeutics , particularly in hematological malignancies and solid tumors dependent on dysregulated transcription. As a research-grade chemical, it is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for reliable and reproducible experimental results. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-(4-ethoxy-2-nitrophenyl)-3-hydroxyisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O6/c1-4-40-20-14-15-24(25(16-20)34(38)39)32-27(35)22-13-9-8-12-21(22)23(28(32)36)17-30-26-18(2)31(3)33(29(26)37)19-10-6-5-7-11-19/h5-17,36H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTKWQFPZRMLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (Z)-4-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methylene)-2-(4-ethoxy-2-nitrophenyl)isoquinoline-1,3(2H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure

The compound features a pyrazole moiety linked to an isoquinoline structure with various functional groups that may contribute to its biological activity. The presence of the nitrophenyl and ethoxy groups enhances its chemical reactivity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrazole-based compounds have been tested against various bacterial strains:

CompoundMIC (µg/mL)Target Organisms
Compound 99.80E. coli
Compound 11b20Staphylococcus aureus
Compound 11d14Salmonella typhi

These compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating that similar structures may confer antimicrobial efficacy to (Z)-4-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)methylene)-2-(4-ethoxy-2-nitrophenyl)isoquinoline-1,3(2H,4H)-dione .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been assessed using the DPPH radical scavenging assay. Compounds exhibiting high DPPH scavenging percentages suggest that (Z)-4 can potentially mitigate oxidative stress:

CompoundDPPH Scavenging (%)
Compound 988.56 ± 0.43
Compound 11b90.52
Compound 11d86.42

These results indicate that the compound may possess significant antioxidant properties that can protect cells from oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been studied through hemolysis inhibition assays. Compounds showed varying degrees of HRBC membrane stabilization:

CompoundHRBC Stabilization (%)
Compound 999.25
Compound 11b95.00
Compound 11d92.50

These findings suggest that (Z)-4 may help in reducing inflammation by stabilizing cell membranes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazol-3-one Moieties

Compounds 4g and 4h () share the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group but differ in their substituents. For example:

  • 4g : Contains a coumarin-3-yl-benzodiazepine hybrid linked via a tetrazole ring.
  • 4h : Features a coumarin-3-yl-benzoxazepine hybrid instead.

These analogues demonstrate how variations in the fused heterocyclic systems (e.g., benzodiazepine vs. benzoxazepine) alter solubility and bioavailability.

Benzo[de]isoquinoline Derivatives

The compound in , 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzene, shares a nitro-substituted aromatic system and benzo[de]isoquinoline scaffold. Key differences include:

  • Spatial Conformation : The U-shaped geometry (dihedral angle = 4.4°) due to parallel aromatic rings enables slipped π-π interactions (centroid distance = 3.535 Å) and C–H∙∙∙O bonds, unlike the (Z)-configured methylene linker in the target compound, which may adopt a less planar conformation .
  • Intermolecular Interactions : The compound forms N–H∙∙∙O bonds with solvent molecules, whereas the ethoxy and nitro groups in the target compound could promote stronger intramolecular dipole interactions or π-stacking.

Bioactive Analogues from Microbial Pathways

highlights microbial secondary metabolites like lankacidin C (a redox-cofactor BGC product) with antitumor activity. While structurally distinct, lankacidin C’s macrocyclic lactone system contrasts with the rigid isoquinoline-dione framework of the target compound.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Key Substituents Notable Interactions Potential Applications
Target Compound (Z)-isoquinoline-dione Isoquinoline-1,3-dione 4-ethoxy-2-nitrophenyl, pyrazol-4-yl Intramolecular H-bonding, π-stacking Drug discovery, materials science
4g () Tetrazole-linked benzodiazepine Coumarin-3-yl, benzodiazepine H-bonding (tetrazole N–H) Antimicrobial agents
4h () Tetrazole-linked benzoxazepine Coumarin-3-yl, benzoxazepine H-bonding (tetrazole N–H) Anticancer research
Benzo[de]isoquinoline derivative () Benzo[de]isoquinoline 4-nitrobenzylidene Slipped π-π, C–H∙∙∙O Crystal engineering
Lankacidin C () Macrocyclic lactone Hydroxy groups, conjugated double bonds H-bonding, metal coordination Antitumor agents

Key Observations :

Conformational Flexibility : The U-shaped conformation in ’s compound facilitates crystal packing, whereas the (Z)-configuration of the target compound may restrict rotational freedom, favoring specific binding modes.

Bioactivity Potential: Tetrazole-containing analogues (4g, 4h) show enhanced hydrogen-bonding capacity, which correlates with improved solubility and target engagement in drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of the target compound?

  • Methodology : Use a multi-step approach involving:

  • Schiff base formation : Condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with an aldehyde/ketone precursor under reflux in ethanol or methanol, catalyzed by glacial acetic acid .
  • Isoquinoline-dione core assembly : Employ cyclocondensation with phthalic anhydride derivatives under inert atmosphere (N₂/Ar) at 120–140°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/dimethylformamide mixtures to isolate stereoisomers .
    • Key Parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of pyrazole-amine to aldehyde).

Q. How can the (Z)-configuration of the imino-methylene group be confirmed experimentally?

  • Techniques :

  • ¹H NMR : Look for a singlet at δ 8.8–9.2 ppm (CH=N proton) and NOESY correlations between the pyrazole methyl groups and the isoquinoline-dione aromatic protons .
  • X-ray crystallography : Resolve single crystals grown in DMSO/water (slow evaporation) to confirm spatial arrangement .
    • Validation : Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311++G(d,p) basis set) to validate stereochemistry .

Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?

  • Protocols :

  • Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • MIC determination : Use broth microdilution (CLSI guidelines) with 96-well plates and resazurin viability staining .
    • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

Advanced Research Questions

Q. How do substituent modifications (e.g., 4-ethoxy-2-nitrophenyl vs. 4-methylphenyl) impact bioactivity?

  • SAR Analysis :

  • Electron-withdrawing groups (e.g., nitro): Enhance electrophilicity, improving DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
  • Ethoxy groups : Increase lipophilicity (logP ~3.5), enhancing membrane permeability (assessed via PAMPA assay) .
    • Experimental Design : Synthesize analogs (e.g., replace nitro with cyano or methoxy) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved?

  • Troubleshooting :

  • Dynamic effects : Check for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR (25–80°C) .
  • Impurity analysis : Perform HPLC-MS (C18 column, acetonitrile/0.1% formic acid) to detect byproducts from incomplete cyclization .
    • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals, particularly in aromatic regions .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target enzymes (e.g., COX-2, PDB ID: 5KIR) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond interactions with active-site residues .
    • Validation : Cross-validate with experimental IC₅₀ data and mutagenesis studies .

Q. How can solvent polarity influence the compound’s photophysical properties?

  • Experimental Design :

  • UV-Vis spectroscopy : Measure λmax in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO) to study solvatochromism .
  • Fluorescence quenching : Titrate with KI (0–0.1 M) to assess excited-state interactions .
    • Theoretical Modeling : Calculate dipole moments and charge-transfer transitions using TD-DFT .

Methodological Guidelines

  • Contradiction Management : Replicate synthetic steps (≥3 batches) to address yield variability and confirm reproducibility .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .

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